

Detecting Caspase Activity with Ac-VEID-CHO: Application Notes and Protocols

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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B1283738

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Introduction

Ac-VEID-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of specific caspases, key proteases involved in the execution phase of apoptosis.[1][2][3] Its sequence (Val-Glu-Ile-Asp) is derived from the cleavage site of lamin A/C, a primary substrate of caspase-6.[4] This makes **Ac-VEID-CHO** a valuable tool for studying the roles of specific caspases in programmed cell death and for screening potential therapeutic agents that modulate apoptotic pathways. Primarily targeting caspase-6, it also exhibits inhibitory activity against other caspases, most notably caspase-3.[3][5][6] These application notes provide detailed protocols for utilizing **Ac-VEID-CHO** to detect and quantify caspase activity in various experimental settings.

Mechanism of Action

Ac-VEID-CHO functions as a competitive inhibitor by binding to the active site of caspases. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby blocking its proteolytic activity. While it is a potent inhibitor of caspase-6 and caspase-3, its efficacy against other caspases is significantly lower, allowing for a degree of selectivity in experimental design.[3][5][6] It is important to note that **Ac-VEID-CHO** has limited cell permeability, with studies showing it is predominantly excluded from the intracellular environment.[5] Therefore, it is most effective in cell-free assays, such as those using cell lysates, or when the cell membrane is permeabilized.

Applications

- Inhibition of caspase-6 and caspase-3 activity in cell lysates: **Ac-VEID-CHO** is widely used to specifically inhibit caspase-6 and caspase-3 activity in cytosolic extracts to study their downstream targets and the overall progression of apoptosis.
- Control for caspase-6/3-dependent cleavage events: It can be used as a negative control in experiments to confirm that a particular substrate is cleaved by caspase-6 or caspase-3.
- High-throughput screening (HTS) of caspase inhibitors: Due to its specific binding, **Ac-VEID-CHO** can be used as a reference inhibitor in screens for novel small molecule modulators of caspase activity.
- Study of apoptosis in neurodegenerative diseases: Given the implication of caspase-6 in conditions like Huntington's and Alzheimer's disease, **Ac-VEID-CHO** is a critical tool for dissecting the molecular mechanisms of these diseases.[\[3\]](#)[\[5\]](#)

Data Presentation

Inhibitor Specificity and Potency

Caspase Target	IC50 (nM)	Reference(s)
Caspase-6	16.2	[3] [5] [6]
Caspase-3	13.6	[3] [5] [6]
Caspase-7	162.1	[3] [5]

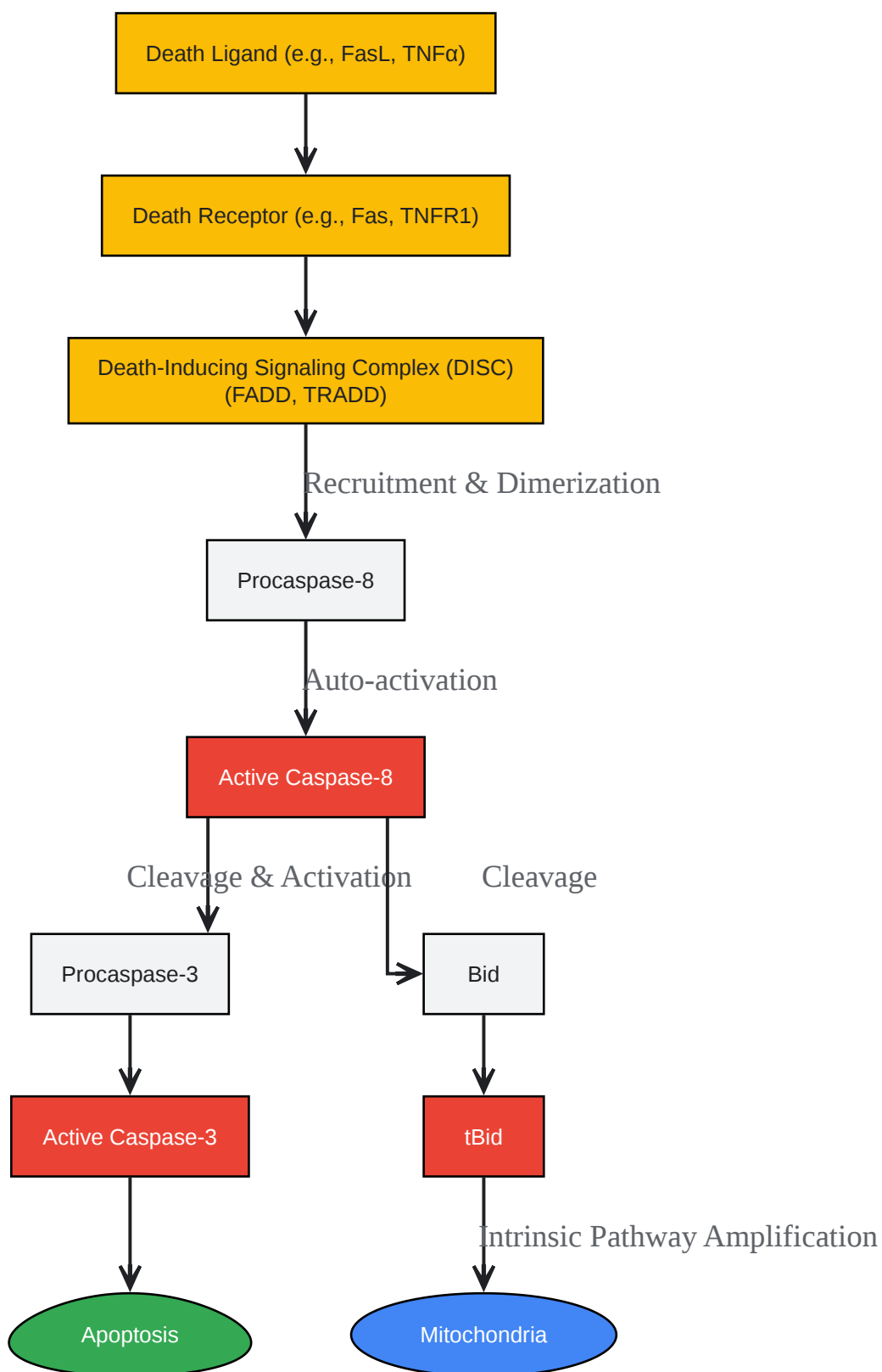
Recommended Working Concentrations for Inhibition

Application	Cell Line	Apoptotic Stimulus	Ac-VEID-CHO Concentration	Expected Inhibition	Reference(s)
Cell Lysate Assay	SK-N-AS Neuroblastoma	Staurosporine	0.49 μ M (IC50)	50% inhibition of VEIDase activity	[5] [6]
Cell Lysate Assay	U937	Ricin	100 μ M	Inhibition of caspase-6-like activity	[6]
Cell Lysate Assay	Norway Spruce Extracts	-	2 μ M	Inhibition of caspase-6-like activity	[6]
In vitro Caspase Assay	Purified Recombinant Caspase-6	-	0.5 μ M	Complete inhibition	[4]

Signaling Pathways

Caspase-8 and the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, or amplify the apoptotic signal through the mitochondrial (intrinsic) pathway by cleaving Bid.[\[8\]](#)[\[9\]](#)

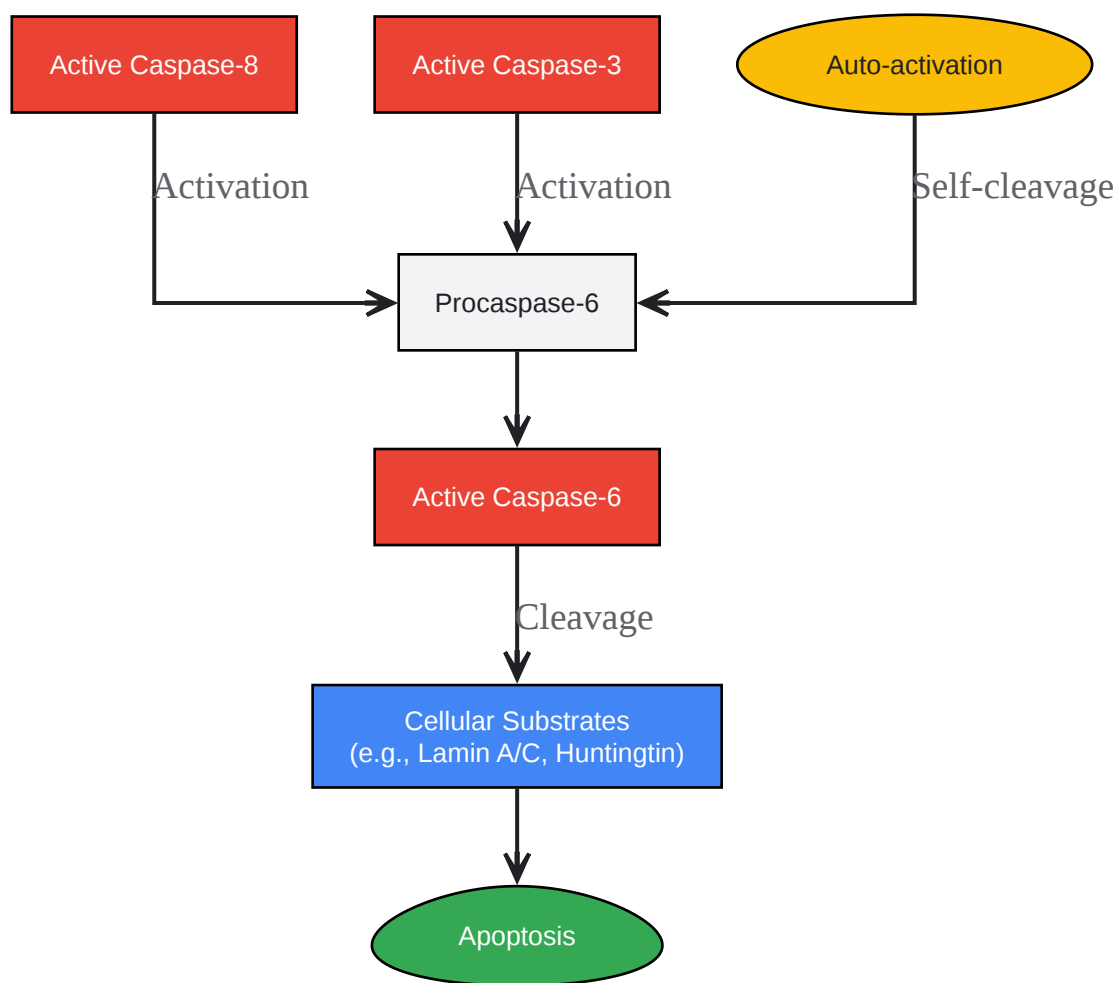


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Caption: Extrinsic apoptosis pathway initiated by caspase-8.

Caspase-6 Activation and its Role as an Executioner Caspase

Caspase-6 is considered an executioner caspase, responsible for cleaving key cellular substrates, leading to the dismantling of the cell.[2] It can be activated by initiator caspases like caspase-8, as well as by other executioner caspases such as caspase-3.[2][10] Caspase-6 can also undergo auto-activation.[2][11]



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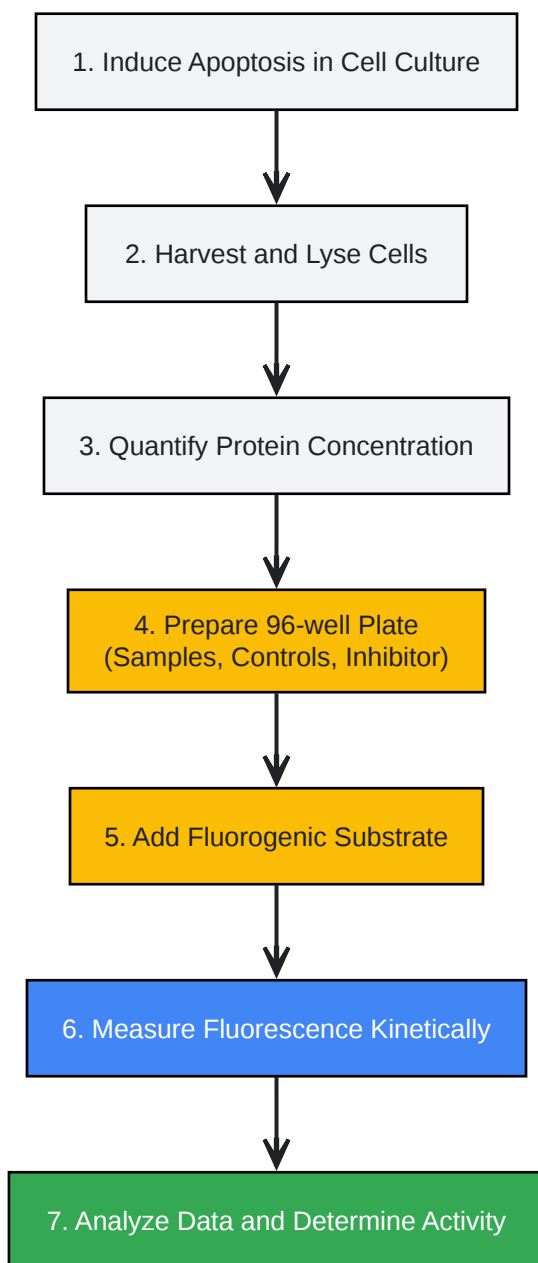
Caption: Activation pathways of the executioner caspase-6.

Experimental Protocols

Fluorometric Assay for Caspase-6 Activity in Cell Lysates

This protocol describes the measurement of caspase-6 activity in cell lysates using a fluorogenic substrate, such as Ac-VEID-AMC, and **Ac-VEID-CHO** as a specific inhibitor.

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add fresh)
- **Ac-VEID-CHO** (stock solution in DMSO)
- Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC, stock solution in DMSO)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
- 96-well black, flat-bottom microplate
- Fluorometric plate reader with excitation/emission wavelengths of ~360/440 nm for AMC-based substrates.
- Protein assay reagent (e.g., BCA or Bradford)



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